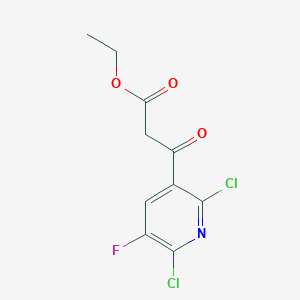

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

描述

属性

CAS 编号 |

96568-04-6 |

|---|---|

分子式 |

C10H8Cl2FNO3 |

分子量 |

280.08 g/mol |

IUPAC 名称 |

ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

InChI |

InChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 |

InChI 键 |

IEUHWNLWVMLHHC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |

规范 SMILES |

CCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F |

Pictograms |

Irritant |

同义词 |

Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-β-oxo-3-pyridinepropanoate; |

产品来源 |

United States |

Foundational & Exploratory

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

This guide provides a comprehensive overview of the synthetic pathway for this compound, a critical intermediate in the development of advanced fluoroquinolone antibiotics.[1] We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of the core chemical transformations, and a detailed, field-proven experimental protocol suitable for researchers and drug development professionals.

Strategic Importance and Retrosynthetic Analysis

This compound is a highly functionalized pyridine derivative. Its value lies in its role as a key building block for the synthesis of potent fourth-generation fluoroquinolone antibacterial agents, such as Gemifloxacin.[1] The molecule's structure, featuring a β-keto ester functional group, immediately suggests that the core synthetic challenge lies in the formation of a specific carbon-carbon bond.

A retrosynthetic analysis logically disconnects the target molecule at the Cα-Cβ bond of the keto ester system. This disconnection points directly to a Claisen condensation or a related acylation reaction as the key strategic step. The necessary synthons are an electrophilic derivative of 2,6-dichloro-5-fluoronicotinic acid and a nucleophilic ethyl acetate enolate or its equivalent.

This leads to a two-part synthetic strategy:

-

Part A: Synthesis of a highly reactive electrophilic precursor , namely 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Part B: A base-mediated Claisen condensation of this acyl chloride with an appropriate carbon nucleophile to construct the final β-keto ester.

Synthesis of the Key Precursor: 2,6-Dichloro-5-fluoronicotinoyl Chloride

The journey to our target molecule begins with the construction of its core heterocyclic component. 2,6-dichloro-5-fluoronicotinic acid is a known key intermediate for various antibacterial agents.[2] While multiple routes to this precursor exist, including the hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine[3], an effective and scalable process involves the chlorination of a dihydroxynicotinate precursor.[2][4]

An improved patented process describes converting a 2,6-dihydroxy-5-fluoronicotinate ester directly to 2,6-dichloro-5-fluoronicotinoyl chloride in a single step using phosphorus oxychloride (POCl₃) in the presence of a lithium reagent, such as lithium chloride.[2][4] This method is advantageous as it avoids the isolation of the intermediate nicotinic acid and proceeds with high efficiency. The lithium salt plays a crucial role in facilitating the displacement of the hydroxyl groups.

The resulting 2,6-dichloro-5-fluoronicotinic acid can then be readily converted to the highly reactive 2,6-dichloro-5-fluoronicotinoyl chloride. This is a standard transformation in organic synthesis, typically achieved by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is a significantly more potent electrophile than the corresponding carboxylic acid, making it ideal for the subsequent C-C bond formation.

The Core Transformation: The Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-keto esters from two ester molecules.[5] The reaction mechanism is analogous to the aldol condensation and involves the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule.[6][7]

Mechanism Pillars:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), abstracts an acidic α-proton from an ester (e.g., ethyl acetate) to form a nucleophilic enolate. The choice of base is critical; using an alkoxide that matches the alcohol portion of the ester (e.g., ethoxide for an ethyl ester) prevents transesterification, a competing side reaction.[7]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second carbonyl component—in our case, the highly reactive 2,6-dichloro-5-fluoronicotinoyl chloride. This forms a tetrahedral intermediate.[6]

-

Reformation of Carbonyl: Unlike in an aldol reaction where the intermediate is protonated to an alcohol, the tetrahedral intermediate in a Claisen condensation collapses.[5] It expels the most stable leaving group—in this case, the chloride ion—to regenerate the carbonyl group and form the β-keto ester product.

-

Driving the Equilibrium: The reaction is typically reversible. However, the resulting β-keto ester has highly acidic protons on the central α-carbon (flanked by two carbonyl groups). The alkoxide base readily deprotonates the product to form a stable, resonance-stabilized enolate. This final, irreversible deprotonation step drives the entire reaction equilibrium to the product side, ensuring a high yield.[6][7] An acidic workup is required in the final step to re-protonate this enolate and isolate the neutral β-keto ester product.[8]

Detailed Experimental Protocol & Data

The following protocol is a synthesized representation based on established chemical principles and published methodologies.[1][4]

Part A: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

-

Chlorination: To a sealed reaction vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq), lithium chloride (1.0 eq), and phosphorus oxychloride (10 vol).

-

Heating: Heat the sealed vessel to 150-160 °C for 24-28 hours.

-

Workup: After cooling to room temperature, carefully add the reaction mixture to crushed ice. The product may precipitate or can be extracted with a suitable organic solvent like dichloromethane.

-

Purification: The crude 2,6-dichloro-5-fluoronicotinoyl chloride is purified by vacuum distillation.[2]

Part B: Synthesis of this compound

-

Base & Solvent: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium chloride (1.1 eq), anhydrous tetrahydrofuran (THF), and triethylamine (2.5 eq).

-

Malonate Addition: Cool the suspension to 0 °C and add monoethyl malonate potassium salt (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Acylation: Slowly add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture, again keeping the temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the acyl chloride.

-

Quenching & Workup: Cool the mixture to 0 °C and quench by the slow addition of dilute hydrochloric acid until the pH is ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Quantitative Data Summary

| Compound | Formula | MW ( g/mol ) | Role | Stoichiometry |

| 2,6-dichloro-5-fluoronicotinoyl chloride | C₆H₁Cl₃FNO | 228.44 | Electrophile | 1.0 eq |

| Monoethyl malonate potassium salt | C₅H₇KO₄ | 170.21 | Nucleophile Precursor | 1.1 eq |

| Magnesium Chloride | MgCl₂ | 95.21 | Lewis Acid | 1.1 eq |

| Triethylamine | C₆H₁₅N | 101.19 | Base | 2.5 eq |

| This compound | C₁₀H₈Cl₂FNO₃ | 296.08 | Product | - |

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthetic pathway, from the key precursor to the final target molecule.

Caption: Synthetic route for this compound.

Conclusion

The synthesis of this compound is a well-defined process hinging on the strategic application of the Claisen condensation. By carefully preparing a highly reactive acyl chloride precursor and controlling the conditions of the base-mediated condensation, high yields of this valuable pharmaceutical intermediate can be reliably obtained. The principles outlined in this guide—from mechanistic understanding to procedural detail—provide a solid foundation for researchers engaged in the synthesis of complex heterocyclic molecules for drug discovery and development.

References

- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly next-generation quinolone antibiotics. This document delves into the structural, physical, and chemical characteristics of this versatile molecule, offering insights into its behavior and analytical characterization.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, also known as ethyl 2,6-dichloro-5-fluoronicotinoylacetate, is a highly functionalized pyridine derivative. Its strategic placement of halogen atoms and the reactive β-ketoester moiety make it a valuable precursor in the construction of complex heterocyclic systems. The presence of chlorine and fluorine atoms significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its downstream products.[1] This guide will serve as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Molecular and Physicochemical Profile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters govern its reactivity, solubility, and pharmacokinetic behavior in larger molecular constructs.

Structural and General Properties

Below is a summary of the key identifiers and fundamental properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, 2,6-dichloro-5-fluoronicotinoyl acetic acid ethyl ester | [2] |

| CAS Number | 96568-04-6 | [3] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [2] |

| Molecular Weight | 280.08 g/mol | [2] |

| Appearance | White to off-white solid | (Inferred from melting point) |

Key Physicochemical Parameters

| Parameter | Value | Source(s) |

| Melting Point | 68-72 °C | [2] |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Soluble in common organic solvents such as THF, ethyl acetate, and dichloromethane. | [4] |

| pKa (predicted) | 9.79 ± 0.46 | - |

The predicted pKa suggests that the methylene protons between the two carbonyl groups exhibit some acidity, a characteristic feature of β-dicarbonyl compounds that is crucial for their reactivity in condensation reactions.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the Blaise reaction.[4] This method offers an efficient and scalable approach, making the compound accessible for larger-scale pharmaceutical development.[4] A Chinese patent also describes a method for its preparation with a reported melting point of 68-70°C.[5]

Synthetic Pathway Overview

The synthesis initiates from 3-cyano-2,6-dichloro-5-fluoropyridine. This starting material undergoes a zinc-mediated reaction with ethyl bromoacetate. The use of methanesulfonic acid as a zinc activator is a key process improvement that eliminates the induction period of the Blaise reaction, enhancing safety and suitability for industrial-scale production.[4] The resulting intermediate is then hydrolyzed to yield the final product.

Step-by-Step Experimental Protocol

The following protocol is adapted from a validated, scalable synthesis.[4]

-

Reaction Setup: A suspension of zinc dust (1.5 equivalents) and 3-cyano-2,6-dichloro-5-fluoropyridine (1.0 equivalent) in tetrahydrofuran (THF) is prepared in a suitable reaction vessel.

-

Activation: A catalytic amount of methanesulfonic acid is added to the suspension, which is then briefly heated to reflux to activate the zinc.

-

Blaise Reaction: Ethyl bromoacetate (1.3 equivalents) is added dropwise to the refluxing mixture. The reaction is maintained at reflux for an additional 30 minutes after the addition is complete.

-

Workup: The reaction mixture is cooled, and an aqueous solution of hydrochloric acid is added. This step hydrolyzes the intermediate β-aminoacrylate.

-

Isolation: The product is extracted from the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization or chromatography to achieve high purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons flanked by the carbonyl groups, and a signal for the aromatic proton on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester and ketone, the carbons of the pyridine ring (with C-F and C-Cl couplings), the methylene carbon, and the carbons of the ethyl group.

-

¹⁹F NMR: A singlet is expected for the fluorine atom on the pyridine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.08 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of quinolone antibiotics.[4] The structural features of this molecule allow for the construction of the core naphthyridine ring system found in potent antibacterial agents. The fluorine substituent is a common feature in modern fluoroquinolones, often enhancing their antibacterial activity and pharmacokinetic properties.[1]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its well-defined physicochemical properties and the availability of a robust synthetic route make it an invaluable tool for the development of novel therapeutics. This guide provides a foundational understanding of its characteristics, empowering researchers to effectively utilize this compound in their synthetic strategies.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. labware-shop.com [labware-shop.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

CAS 96568-04-6 structural elucidation

An In-depth Technical Guide to the Structural Elucidation of CAS 96568-04-6: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

This guide provides a detailed walkthrough of the structural elucidation of the chemical compound corresponding to CAS number 96568-04-6. Our analysis will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the methodologies and logical framework behind structural analysis.

The compound assigned CAS number 96568-04-6 is identified as this compound.[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate confirmation of its structure is paramount to ensure the quality, purity, and safety of the final active pharmaceutical ingredient (API).

Our objective is to employ a systematic approach to verify this structure, starting from the fundamental molecular formula and progressively assembling the structural fragments using various analytical techniques.

Initial Known Information:

| Parameter | Value | Source |

| CAS Number | 96568-04-6 | [1][3] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [1][3] |

| Molecular Weight | 280.08 g/mol | [1][3] |

| Physical State | Off-White Solid | [3] |

| Melting Point | 68-72 °C | [3] |

The elucidation process will follow a logical workflow, beginning with the confirmation of the molecular weight and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

References

An In-depth Technical Guide to the Spectral Analysis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Introduction

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a halogenated pyridine derivative belonging to the class of β-keto esters. Its structural complexity, featuring a highly substituted pyridine ring and a reactive β-keto ester moiety, makes it a molecule of interest in synthetic chemistry and potentially as an intermediate in the development of novel agrochemicals or pharmaceuticals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation is grounded in fundamental spectroscopic principles and comparative data from related structures, offering a robust framework for its unambiguous identification.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. With a molecular formula of C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol , the compound possesses several key features that dictate its spectral behavior.[1]

-

Ethyl Ester Group : Comprises a triplet and a quartet signal in ¹H NMR and characteristic carbon signals in ¹³C NMR, along with a strong C=O and C-O stretching bands in the IR spectrum.

-

β-Keto Ester System : The methylene protons flanked by two carbonyl groups are acidic and will appear as a characteristic singlet in the ¹H NMR spectrum. This system can exist in equilibrium with its enol tautomer, which can influence NMR and IR spectra.

-

Substituted Pyridine Ring : A single aromatic proton remains on the highly electronegative ring. Its chemical shift is influenced by the adjacent chloro, fluoro, and carbonyl substituents. The carbon atoms within the ring will show distinct signals in the ¹³C NMR, with their shifts heavily influenced by the attached halogens.

-

Halogen Atoms (2 Cl, 1 F) : The two chlorine atoms will produce a highly characteristic isotopic pattern in the mass spectrum, providing definitive evidence for their presence. The fluorine atom will couple with the nearby aromatic proton and carbon atoms, leading to splitting in the NMR spectra.

Caption: Molecular structure with proton labels for NMR assignment.

¹H NMR Spectral Data Analysis (Predicted)

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The analysis must account for chemical shifts, integration (proton count), and signal splitting (multiplicity) caused by neighboring protons and the fluorine atom. The spectrum is predicted in a standard solvent like CDCl₃.

Predicted ¹H NMR Data

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|---|

| Hₐ | 1.30 | Triplet (t) | 3H | J = 7.1 Hz | -O-CH₂-CH₃ |

| Hₓ | 4.10 | Singlet (s) | 2H | - | -CO-CH₂ -CO- |

| Hₑ | 4.25 | Quartet (q) | 2H | J = 7.1 Hz | -O-CH₂ -CH₃ |

| Hₚ | 8.25 | Doublet (d) | 1H | J(H-F) ≈ 3-4 Hz | Pyridine CH |

Interpretation:

-

Ethyl Group (Hₐ, Hₑ): The ethyl ester protons give rise to two characteristic signals. The methyl protons (Hₐ) appear as a triplet around 1.30 ppm due to coupling with the two adjacent methylene protons. The methylene protons (Hₑ) appear further downfield around 4.25 ppm as a quartet, a result of being adjacent to the electron-withdrawing oxygen atom and coupled to the three methyl protons.[2]

-

Methylene Protons (Hₓ): The two protons on the carbon between the two carbonyl groups are expected to appear as a sharp singlet around 4.10 ppm. Their equivalence and the absence of adjacent protons lead to the singlet multiplicity. The strong deshielding effect of the two flanking carbonyls explains the downfield shift. It is worth noting that in some β-keto esters, keto-enol tautomerism can lead to the appearance of a separate, smaller signal for the enolic vinyl proton, typically above 6.0 ppm.[3][4]

-

Pyridine Proton (Hₚ): The lone proton on the pyridine ring is significantly deshielded by the electronegative nitrogen atom and the three halogen substituents. Its signal is predicted to be far downfield, around 8.25 ppm. Furthermore, this proton is expected to show a small coupling to the fluorine atom at the 5-position, resulting in a doublet with a coupling constant (⁴JHF) of approximately 3-4 Hz.

¹³C NMR Spectral Data Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic surroundings.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 14.0 | -O-CH₂-C H₃ | Standard aliphatic ester methyl carbon. |

| 46.5 | -CO-C H₂-CO- | Methylene carbon between two carbonyls. |

| 62.5 | -O-C H₂-CH₃ | Methylene carbon attached to ester oxygen. |

| 125.0 (d, J≈15 Hz) | C -4 (CH) | Pyridine C-H, split by fluorine. |

| 140.0 (d, J≈5 Hz) | C -3 (C-CO) | Carbon attached to the keto group. |

| 148.0 (d, J≈15 Hz) | C -2 (C-Cl) | Carbon adjacent to N, deshielded by Cl. |

| 155.0 (d, J≈250 Hz) | C -5 (C-F) | Carbon directly bonded to fluorine (large C-F coupling). |

| 158.0 (d, J≈5 Hz) | C -6 (C-Cl) | Carbon adjacent to N, deshielded by Cl. |

| 167.0 | Ester C =O | Ester carbonyl carbon. |

| 192.0 | Ketone C =O | Ketone carbonyl carbon, deshielded by the aromatic ring. |

Interpretation:

The spectrum is expected to show all 10 unique carbon signals.

-

Aliphatic Carbons: The ethyl group carbons appear in the typical upfield region (~14.0 and ~62.5 ppm). The central methylene carbon is found around 46.5 ppm.

-

Carbonyl Carbons: Two distinct carbonyl signals are predicted in the far downfield region. The ester carbonyl (~167.0 ppm) is typically more shielded than the ketone carbonyl (~192.0 ppm), which is conjugated with the pyridine ring.[3]

-

Pyridine Ring Carbons: These carbons are heavily influenced by the halogen substituents. The carbon directly attached to fluorine (C-5) will show a very large one-bond coupling constant (¹JCF) of around 250 Hz. The other ring carbons will also exhibit smaller C-F couplings. The carbons bonded to chlorine (C-2, C-6) and nitrogen are expected to be the most deshielded among the ring carbons.[5][6][7]

Infrared (IR) Spectral Data Analysis (Predicted)

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1745 | Strong | Ester C=O Stretch |

| ~1720 | Strong | Ketone C=O Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C and C=N Stretch |

| 1300-1000 | Strong | C-O Stretch (Ester) |

| 850-750 | Strong | C-Cl Stretch |

| ~1050 | Strong | C-F Stretch |

Interpretation:

-

Carbonyl Region (C=O): This is the most diagnostic region. Two strong, sharp peaks are expected. The ester carbonyl will absorb at a higher frequency (~1745 cm⁻¹), typical for saturated esters.[8][9] The ketone carbonyl, being conjugated with the pyridine ring, will absorb at a slightly lower frequency (~1720 cm⁻¹).[10][11]

-

C-H Stretching: The spectrum will show aliphatic C-H stretching bands just below 3000 cm⁻¹ and a weaker aromatic C-H stretch just above 3000 cm⁻¹.[12][13]

-

Fingerprint Region: This region will contain strong absorptions corresponding to the C-O stretches of the ester group (1300-1000 cm⁻¹) and the C-halogen stretches. The C-Cl stretches typically appear in the 850-750 cm⁻¹ range, while the C-F stretch will be a strong band around 1050 cm⁻¹.[14]

Mass Spectrometry (MS) Data Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and elemental composition and can reveal structural details through fragmentation analysis.

Predicted MS Data

| m/z | Relative Intensity Ratio | Assignment |

|---|---|---|

| 280 / 282 / 284 | 9 : 6 : 1 | [M]⁺, Molecular ion with ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ |

| 235 / 237 / 239 | 9 : 6 : 1 | [M - OCH₂CH₃]⁺, loss of ethoxy radical |

| 207 / 209 / 211 | 9 : 6 : 1 | [M - COOCH₂CH₃]⁺, loss of carbethoxy radical |

| 179 / 181 | 3 : 1 | [C₅HCl₂FN]⁺, Dichlorofluoropyridine fragment |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a molecule with two chlorine atoms will exhibit three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms). The expected relative intensity ratio for this cluster is approximately 9:6:1.[15][16][17] Finding this pattern at m/z 280, 282, and 284 would be definitive proof of the compound's identity and elemental composition.

-

Fragmentation Pattern: Mass spectral fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups.[18][19][20]

-

Loss of Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion cluster at m/z 235/237/239.

-

Loss of Carbethoxy Group: Cleavage of the bond between the carbonyls can result in the loss of the entire carbethoxy group (•COOCH₂CH₃, 73 Da), yielding an ion at m/z 207/209/211.

-

Pyridine Fragment: Cleavage of the bond between the pyridine ring and the side chain would generate a fragment corresponding to the dichlorofluoropyridinyl cation at m/z 179/181 (this fragment would only have one chlorine if the fragmentation occurs differently, but the primary fragment is likely the acylium ion).

-

Caption: Predicted primary fragmentation pathways in ESI-MS.

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

Workflow for Spectroscopic Analysis

References

- 1. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Ethyl 3-chloropropionate(623-71-2) 1H NMR spectrum [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 15. savemyexams.com [savemyexams.com]

- 16. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

1H and 13C NMR spectra of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 96568-04-6).[1] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, unambiguous structural confirmation is paramount.[2][3] This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for spectral predictions, in-depth interpretation of spectral features, and a robust experimental protocol for data acquisition. We will explore the influence of the molecule's distinct structural motifs—the highly substituted pyridine ring and the β-keto ester functionality—on the resulting NMR spectra, with a particular focus on keto-enol tautomerism and heteronuclear coupling phenomena.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance.[7][8] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure, connectivity, and chemical environment.[8][9]

For a molecule as structurally complex as this compound, NMR provides critical data points for verification that other methods cannot. It allows for:

-

Confirmation of Connectivity: Identifying which atoms are bonded to each other through spin-spin coupling.

-

Elucidation of Electronic Effects: Observing how electronegative substituents (Cl, F, O) influence the chemical shifts of nearby nuclei.

-

Quantitative Analysis of Isomers: Determining the relative ratio of tautomers, such as the keto and enol forms inherent to β-keto esters.

Molecular Structure and Key Features

The target molecule possesses several key structural features that dictate its NMR spectral characteristics. Understanding these is the first step in accurate spectral interpretation.

Figure 1: Structural components of this compound.

-

2,6-dichloro-5-fluoropyridin-3-yl Ring: This aromatic core contains a single proton (H4). Its chemical environment is heavily influenced by the adjacent nitrogen atom and the three strongly electron-withdrawing halogen substituents (two Cl, one F). This will result in significant deshielding. Furthermore, the fluorine atom at C5 will induce spin-spin coupling with the nearby proton (H4) and carbon nuclei.

-

β-Keto Ester Moiety: This functional group is well-known to exist as a dynamic equilibrium between its keto and enol tautomers.[10] This tautomerism is slow on the NMR timescale, meaning distinct sets of signals for each form can often be observed.[11] The position of this equilibrium is highly dependent on the solvent used for the NMR experiment.[12][13]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, and ethyl protons. The presence of keto-enol tautomerism will be a defining feature.

Aromatic Region (δ 8.0 - 9.0 ppm)

-

H4 Proton: A single proton is located on the pyridine ring. Due to the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the pyridine nitrogen, this proton is expected to be significantly deshielded and resonate at a high chemical shift, likely δ > 8.0 ppm .

-

Multiplicity: This proton will couple with the fluorine atom at the C5 position. This three-bond coupling (³JH-F) will split the signal into a doublet . The magnitude of ³JH-F in fluoropyridines typically ranges from 5-10 Hz.[14]

Keto-Enol Tautomerism Signals

The ratio of keto to enol form can be determined by comparing the integration of their unique signals. In nonpolar solvents like CDCl₃, the enol form is often stabilized by an intramolecular hydrogen bond, while polar solvents like DMSO-d₆ can disrupt this bond, favoring the more polar keto form.[11][15]

-

Keto Tautomer:

-

Methylene Protons (C8-Hα, Hβ): These two protons are situated between two carbonyl groups, making them chemically equivalent. They will appear as a sharp singlet at approximately δ 4.0 - 4.2 ppm . Its integration will correspond to 2H.

-

-

Enol Tautomer:

-

Vinylic Proton (C8-H): The enol form possesses a vinylic proton. This proton will appear as a singlet in the region of δ 5.9 - 6.2 ppm . Its integration will correspond to 1H.

-

Enolic Hydroxyl Proton (OH): This proton is involved in a strong intramolecular hydrogen bond with the adjacent keto-carbonyl oxygen. This results in significant deshielding, causing it to appear as a broad singlet far downfield, typically δ 12.0 - 13.0 ppm .

-

Ethyl Ester Group (δ 1.0 - 4.5 ppm)

The signals for the ethyl group will be present for both tautomers and may appear as slightly overlapping or broadened peaks depending on the rate of interconversion and the solvent.

-

Methylene Protons (C10-Hγ, Hδ): These protons are adjacent to an oxygen atom and a methyl group (three protons). According to the n+1 rule, this signal will be a quartet (J ≈ 7.1 Hz).[16] Its chemical shift is predicted to be around δ 4.1 - 4.3 ppm .

-

Methyl Protons (C11-Hε, Hζ, Hη): These protons are adjacent to a methylene group (two protons). This signal will appear as a triplet (J ≈ 7.1 Hz).[16] Its chemical shift is predicted to be around δ 1.2 - 1.4 ppm .

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, as all carbon atoms are in unique chemical environments. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.

Carbonyl Carbons (δ 160 - 200 ppm)

Two signals are expected in the downfield region corresponding to the two types of carbonyl carbons.

-

Keto Carbonyl (C7): The ketone carbonyl is typically found further downfield. Predicted chemical shift: δ ~192 ppm .

-

Ester Carbonyl (C9): The ester carbonyl is more shielded. Predicted chemical shift: δ ~167 ppm .[17]

Aromatic Carbons (δ 110 - 160 ppm)

The chemical shifts of the pyridine ring carbons are heavily influenced by the halogen substituents. A key feature will be the splitting of these signals due to coupling with the ¹⁹F nucleus.

-

C5 (C-F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JC-F ≈ 240-260 Hz), appearing as a doublet . Its chemical shift will be significantly affected by the fluorine atom.

-

C2 & C6 (C-Cl): These carbons are attached to chlorine atoms. They will also be coupled to the fluorine atom (²JC-F for C6, ³JC-F for C2), appearing as smaller doublets .

-

C3 & C4: These carbons will also show coupling to fluorine (²JC-F for C4, ³JC-F for C3), appearing as doublets . The signal for C4 will be identifiable due to its direct attachment to a proton.

Aliphatic Carbons (δ 10 - 70 ppm)

-

Methylene Carbon (C8): For the keto tautomer, this carbon is situated between two carbonyls and is expected at δ ~45-50 ppm .

-

Ethyl Methylene Carbon (C10): The O-CH₂ carbon of the ethyl group is predicted at δ ~62 ppm .[18]

-

Ethyl Methyl Carbon (C11): The CH₃ carbon of the ethyl group is predicted at δ ~14 ppm .[18]

Summary of Predicted NMR Data

The predicted spectral data provides a clear roadmap for the assignment of the experimental spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Tautomer |

|---|---|---|---|---|---|

| Enolic OH | 12.0 - 13.0 | br s | - | 1H | Enol |

| H4 (Aromatic) | > 8.0 | d | ³JH-F ≈ 5-10 | 1H | Both |

| CH (Vinylic) | 5.9 - 6.2 | s | - | 1H | Enol |

| O-CH₂ (Ethyl) | 4.1 - 4.3 | q | J ≈ 7.1 | 2H | Both |

| CH₂ (Methylene) | 4.0 - 4.2 | s | - | 2H | Keto |

| CH₃ (Ethyl) | 1.2 - 1.4 | t | J ≈ 7.1 | 3H | Both |

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted δ (ppm) | Expected Multiplicity (from C-F coupling) |

|---|---|---|

| C7 (Ketone C=O) | ~192 | s |

| C9 (Ester C=O) | ~167 | s |

| Aromatic Carbons | 110 - 160 | d (due to C-F coupling) |

| C10 (O-CH₂) | ~62 | s |

| C8 (Keto-CH₂) | ~45-50 | s |

| C11 (CH₃) | ~14 | s |

Experimental Protocol

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system.

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection:

-

Primary Choice: Deuterated chloroform (CDCl₃) is an excellent starting point for its commonality and ability to dissolve a wide range of organic compounds.[19] It will likely show a mixture of keto and enol forms.

-

Alternative: Deuterated dimethyl sulfoxide (DMSO-d₆) can be used to investigate solvent effects on the keto-enol equilibrium. As a polar, hydrogen-bond accepting solvent, it is expected to shift the equilibrium towards the keto tautomer.[11]

-

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-resolution 1D spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

References

- 1. labware-shop.com [labware-shop.com]

- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 3. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 4. microbenotes.com [microbenotes.com]

- 5. byjus.com [byjus.com]

- 6. process-nmr.com [process-nmr.com]

- 7. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 8. ijirset.com [ijirset.com]

- 9. azooptics.com [azooptics.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. emerginginvestigators.org [emerginginvestigators.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. acdlabs.com [acdlabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. benchchem.com [benchchem.com]

- 19. scs.illinois.edu [scs.illinois.edu]

A Senior Application Scientist's Guide to Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the synthesis of complex bioactive molecules. Its unique structure, featuring a trifunctionalized pyridine ring, offers multiple reaction sites, making it an invaluable tool for medicinal chemists and researchers in agrochemical development.[1] The presence of two chlorine atoms and a fluorine atom on the pyridine core significantly modulates the electronic properties of the molecule, enhancing its reactivity and providing strategic vectors for diversification in drug discovery campaigns.[1] This guide provides an in-depth examination of its core properties, a field-proven synthesis protocol, and its strategic applications in advanced research.

Section 1: Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Chemical Identity and Structure

The structural arrangement of this molecule is key to its utility. The β-ketoester functionality provides a versatile handle for a wide range of carbon-carbon bond-forming reactions, while the halogenated pyridine ring is a common pharmacophore in many therapeutic agents.

Caption: 2D Chemical Structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₈Cl₂FNO₃[2] |

| Molecular Weight | 280.08 g/mol [2] |

| CAS Number | 96568-04-6[2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropionate[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Internal Expertise |

| Melting Point | 68°C to 72°C | [2] |

| Purity (Typical) | ≥97% | [2][4] |

| Storage Temperature | 2-8°C |[5] |

Section 2: Strategic Importance in Pharmaceutical and Agrochemical Synthesis

The title compound is not merely a laboratory curiosity; it is a cornerstone intermediate for constructing high-value molecules. Its strategic importance lies in the convergence of a reactive β-ketoester system and a poly-halogenated pyridine scaffold.

-

Pharmaceutical Development : Substituted pyridines are integral components of numerous antibacterial agents.[6] This compound serves as a key precursor to the 2,6-dichloro-5-fluoronicotinic acid core, which is further elaborated to synthesize potent naphthyridine-class antibacterial drugs.[6] The halogen substituents can be selectively displaced or modified, allowing for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]

-

Agrochemical Innovation : The dichlorofluoropyridine motif is a well-established toxophore in modern pesticides and herbicides. This compound provides an efficient entry point for synthesizing new crop protection agents where the ester can be modified to tune solubility, stability, and delivery properties.[1]

Section 3: A Validated Protocol for Scalable Synthesis

The synthesis of this compound can be challenging, but an optimized approach utilizing the Blaise reaction provides a reliable and scalable route with high purity and yield.[7] This protocol is adapted from established patent literature, with added insights to ensure reproducibility.[7]

Causality Behind the Method

The Blaise reaction is chosen for its efficiency in forming β-enamino esters (which readily hydrolyze to β-keto esters) from nitriles. This method circumvents the need to prepare a highly reactive and potentially unstable acyl chloride intermediate from the corresponding nicotinic acid, which is a common alternative but often suffers from lower yields and harsher conditions.[7]

Caption: Optimized synthesis workflow via the Blaise Reaction.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound with a target yield of 88-95% and purity of >99%.[7]

-

Reaction Setup (Blaise Reaction) :

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc powder and a suitable anhydrous solvent (e.g., THF).

-

Add a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate in the same solvent dropwise. The reaction is exothermic; maintain the temperature to ensure a controlled reaction.

-

Causality : Anhydrous conditions are critical as the organozinc intermediate is highly moisture-sensitive. Slow addition prevents dangerous exotherms and side reactions.

-

-

Controlled Acidification and Intermediate Isolation :

-

Cool the reaction mixture to 0-10°C.

-

Slowly add a pre-chilled acidic solution (e.g., aqueous HCl) to adjust the pH to 2-3.[7] This hydrolyzes the zinc salt to the imino ester intermediate.

-

Causality : Low temperature and precise pH control are paramount to prevent over-hydrolysis of the desired imino ester intermediate to undesired byproducts.[7]

-

Perform an extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the crude imino ester. Distill the solvent to isolate the intermediate as an oily liquid.[7]

-

-

Final Hydrolysis (Alcoholysis) :

-

Dissolve the isolated, non-aqueous imino ester intermediate in anhydrous ethanol.[7]

-

At 20-30°C, add a solution of hydrogen chloride in anhydrous ethanol or concentrated sulfuric acid dropwise.[7]

-

Stir the reaction for 2-3 hours. The product will begin to precipitate.

-

Causality : Using an anhydrous acid in an alcohol solvent (alcoholysis) is a mild and highly specific method to convert the imine to a ketone without cleaving the ethyl ester, ensuring high product purity.[7]

-

-

Purification and Validation :

-

Cool the suspension and collect the solid product by vacuum filtration.

-

Wash the crude solid with a cold ethanol-water mixture (e.g., 7:3 v/v) to remove residual acids and impurities.[7]

-

Dry the product under vacuum.

-

Self-Validation : Confirm product identity and purity (>99%) using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis. The melting point should align with the reference value (68-72°C).[2]

-

Conclusion: An Enabling Reagent for Future Discovery

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties and the availability of a robust, scalable synthesis protocol empower researchers to explore new chemical space with confidence. By leveraging its unique structural and reactive features, scientists can continue to develop next-generation pharmaceuticals and agrochemicals that address pressing global challenges.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. labware-shop.com [labware-shop.com]

- 4. Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 905808-04-0 [chemicalbook.com]

- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 7. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: 96568-04-6)

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its unique molecular structure, featuring an electron-deficient pyridine ring and reactive β-dicarbonyl and ester functional groups, makes it a versatile intermediate for creating targeted therapies and crop protection agents.[1][2] However, these same structural features present specific challenges regarding the compound's chemical stability and require stringent storage conditions to ensure its integrity and purity over time.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability profile, potential degradation pathways, and field-proven best practices for the storage and handling of this important chemical intermediate. Adherence to these guidelines is essential for ensuring experimental reproducibility, maintaining sample purity, and safeguarding the success of complex synthetic projects.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 96568-04-6 | [3][4] |

| Molecular Formula | C₁₀H₈Cl₂FNO₃ | [4] |

| Molecular Weight | 280.08 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | [5] |

| Common Synonyms | Ethyl (2,6-dichloro-5-fluoronicotinoyl)acetate, (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester | [3][4] |

Chemical Stability and Degradation Profile

While generally stable under proper conditions, the molecule possesses several reactive sites that can lead to degradation if not stored and handled correctly.[4] Understanding these potential pathways is key to preventing the formation of impurities that could compromise research outcomes.

Potential Degradation Pathways

The primary vulnerabilities of this compound are hydrolysis, nucleophilic aromatic substitution, and thermal decomposition.

-

Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis. In the presence of moisture, especially under acidic or basic conditions, the ester can hydrolyze to form the corresponding carboxylic acid, altering the compound's reactivity and purity.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is rendered highly electron-deficient by the nitrogen heteroatom and the three powerfully electron-withdrawing halogen substituents (two chloro, one fluoro). This electronic arrangement activates the chlorine atoms at the C2 and C6 positions, making them susceptible to displacement by nucleophiles. Common laboratory nucleophiles such as water, residual alcohols, or amines can participate in this degradation pathway, leading to unwanted byproducts.

-

Thermal Decomposition: At elevated temperatures, the compound can undergo decomposition.[4] Combustion or exposure to high heat can generate hazardous and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4] This underscores the importance of avoiding excessive heat during storage and handling.

Chemical Incompatibilities

To maintain the compound's integrity, direct contact with the following substance classes should be avoided:

-

Strong Oxidizing Agents: These are explicitly noted as incompatible and can cause rapid and potentially hazardous degradation.[4]

-

Strong Acids and Bases: Act as catalysts for hydrolysis of the ester group.

-

Strong Nucleophiles: Can initiate nucleophilic aromatic substitution on the pyridine ring.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following conditions are mandated for maximizing the shelf-life and purity of the compound.

| Parameter | Recommendation | Rationale (The "Why") |

| Temperature | Store in a cool, dark place (e.g., 15-25°C).[4] | Minimizes the rate of all potential degradation reactions, particularly hydrolysis and slow decomposition. |

| Atmosphere | Keep container tightly closed.[4] For long-term storage (>1 year), consider flushing with an inert gas (e.g., Argon, Nitrogen) before sealing. | Protects against atmospheric moisture, which is the primary reactant for hydrolysis. An inert atmosphere also displaces oxygen. |

| Light | Store in an amber glass bottle or other opaque container, away from direct light sources.[4] | Prevents potential photolytic degradation pathways common to halogenated aromatic systems. |

| Location | Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4] | Prevents accidental contact and subsequent degradation or hazardous reactions. |

Safe Handling Protocols

Due to the compound's hazard profile, appropriate safety measures are required during handling:

-

Hazard Profile: Causes skin irritation and serious eye irritation.[4] May cause respiratory irritation.[6]

-

Engineering Controls: Handle in a well-ventilated area. A chemical fume hood is strongly recommended to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4] If dust generation is unavoidable, a NIOSH-approved N95 dust mask should be used.

-

Hygiene: Wash hands and face thoroughly after handling.[4]

Protocol for Stability Assessment

For GMP applications or long-term research projects, it is crucial to verify the stability of the material under your specific laboratory conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[7][8] Such a method must be able to separate the intact parent compound from all potential degradation products.[9]

Experimental Workflow for Stability Testing

The following workflow provides a self-validating system to confirm the stability of a given batch of the material.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to demonstrate the specificity of an analytical method and to identify likely degradation products.[9]

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and incubate as described in the table below. Include a control sample stored at ideal conditions.

-

Neutralization: After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Analysis: Dilute all samples to the target concentration and analyze using the developed HPLC method.

-

Evaluation: The goal is to achieve partial degradation (e.g., 5-20%). The HPLC chromatogram should show clear separation between the parent peak and any new peaks corresponding to degradation products. This confirms the method is "stability-indicating."

| Stress Condition | Suggested Protocol | Purpose |

| Acid Hydrolysis | Mix stock with 0.1 M HCl. Incubate at 60°C for 24 hours. | To simulate acidic environments and test for ester hydrolysis. |

| Base Hydrolysis | Mix stock with 0.1 M NaOH. Incubate at room temperature for 4 hours. | To simulate alkaline environments and test for ester hydrolysis. |

| Oxidation | Mix stock with 3% H₂O₂. Incubate at room temperature for 24 hours. | To test for sensitivity to oxidizing agents. |

| Thermal | Store a solid sample in an oven at 80°C for 48 hours. | To assess the impact of heat exposure below the melting point.[10] |

| Photolytic | Expose the stock solution to light conditions as specified in ICH Q1B guidelines. | To determine light sensitivity. |

Conclusion

This compound is a compound of significant value in modern chemical synthesis. Its molecular architecture, while synthetically useful, dictates a high degree of sensitivity to environmental conditions such as moisture, heat, light, and chemical contaminants. A thorough understanding of its degradation pathways—primarily hydrolysis and nucleophilic substitution—is paramount. By implementing the stringent storage and handling protocols outlined in this guide, including cool, dark, and dry conditions away from incompatible chemicals, researchers can ensure the long-term purity and integrity of this material. For critical applications, validating stability through established analytical techniques like HPLC is a non-negotiable step to guarantee the reliability and success of scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Ethyl2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate , 98% , 96568-04-6 - CookeChem [cookechem.com]

- 6. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 9. news-medical.net [news-medical.net]

- 10. biosynce.com [biosynce.com]

A Technical Guide to the Solubility Profile of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful chemical process development and formulation. It dictates the choice of solvents for synthesis, purification, and ultimately, the bioavailability of a drug substance. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, a substituted pyridine derivative, presents a unique set of structural features that influence its interaction with various organic solvents. Understanding its solubility is paramount for its effective utilization in research and development.

This guide will navigate the theoretical underpinnings and practical methodologies for establishing a comprehensive solubility profile for this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H8Cl2FNO3 | [1] |

| Molecular Weight | 280.08 g/mol | [1] |

| Melting Point | 68°C to 72°C | [1] |

| Predicted pKa | 9.79 ± 0.46 | [2] |

| Appearance | Solid | [1] |

The presence of a dichlorinated and fluorinated pyridine ring, coupled with an ethyl ester and a keto group, suggests a molecule with moderate polarity. The melting point being above room temperature confirms its solid state under standard conditions.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a rational basis for solvent selection and for understanding observed solubility data.

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar polarities are more likely to be soluble in one another.[3][4] Organic solvents can be broadly categorized as:

-

Polar Protic Solvents: Capable of hydrogen bonding (e.g., alcohols, water).

-

Polar Aprotic Solvents: Possess dipole moments but do not have O-H or N-H bonds (e.g., acetone, ethyl acetate, dimethylformamide).

-

Nonpolar Solvents: Have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding (e.g., hexane, toluene).

Based on its structure, this compound is expected to exhibit higher solubility in polar aprotic and some polar protic solvents due to the presence of the ester and keto functionalities, and the polar pyridine ring. Its solubility in nonpolar solvents is likely to be limited.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[6][8] While the specific HSP values for this compound are not published, they can be estimated using predictive software or determined experimentally. This powerful tool can aid in the rational selection of solvents for solubility screening.

Experimental Determination of Solubility

A systematic experimental approach is necessary to generate a reliable solubility profile. The following protocols outline the determination of both equilibrium and kinetic solubility.

Experimental Workflow

Caption: Workflow for determining equilibrium and kinetic solubility.

Protocol for Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a solute that can dissolve in a solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Vials with screw caps

-

Shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Separation: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Predicted Solubility in Common Organic Solvents

Based on the structural features of this compound, the following qualitative predictions can be made to guide solvent selection:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding with the keto and ester groups. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSO | High | Strong dipole-dipole interactions with the polar functionalities of the molecule. |

| Nonpolar | Hexane, Heptane | Low | Mismatch in polarity; weak intermolecular forces between the solute and solvent. |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the pyridine ring may contribute to some solubility. |

Conclusion

This technical guide provides a comprehensive approach for determining and understanding the solubility profile of this compound. By combining an understanding of its physicochemical properties with established theoretical principles and robust experimental protocols, researchers can generate the critical solubility data needed for informed decision-making in chemical synthesis, purification, and formulation development. The methodologies outlined herein provide a solid foundation for building a complete and reliable solubility profile for this and other novel compounds.

References

- 1. Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound CAS#: 905808-04-0 [m.chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

theoretical calculations for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

An In-Depth Technical Guide: Theoretical and Computational Evaluation of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate as a Potential Drug Candidate

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] this compound, a substituted fluoropyridine derivative, represents a class of compounds with significant potential for therapeutic applications. This guide provides a comprehensive framework for the theoretical evaluation of this molecule, leveraging a multi-faceted computational approach. We will detail the application of Density Functional Theory (DFT) for quantum mechanical characterization, molecular docking for the exploration of biological interactions, and in silico ADMET profiling to assess its drug-likeness. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and step-by-step protocols necessary for a thorough computational assessment, thereby accelerating the early stages of drug discovery.[2][3]

Part I: Molecular Foundation - Quantum Mechanical Characterization

Scientific Rationale

Before assessing a molecule's biological potential, we must first understand its intrinsic electronic and structural properties. These quantum-level characteristics govern its stability, reactivity, and the nature of its intermolecular interactions with biological targets.[1] Density Functional Theory (DFT) is a robust computational method that allows us to predict these properties with high accuracy, providing a foundational understanding of the molecule's behavior.[4][5] By calculating properties such as molecular orbital energies and the electrostatic potential map, we can identify regions of the molecule most likely to engage in the chemical interactions essential for pharmacological activity.

Methodology: Density Functional Theory (DFT) Analysis

The following protocol outlines a self-validating system for the quantum mechanical characterization of this compound.

-

Structure Elucidation: A 3D model of the molecule (CAS: 96568-04-6) is constructed using molecular modeling software (e.g., Avogadro, GaussView).[6][7]

-

Method Selection & Justification:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is selected. This hybrid functional provides a well-documented balance between computational cost and accuracy for organic molecules.[4][5]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This choice ensures a flexible description of the electron distribution, incorporating polarization functions (d,p) for heavy and hydrogen atoms, and diffuse functions (++) to accurately model non-covalent interactions and lone pairs.[8]

-

-

Geometry Optimization: The initial 3D structure is subjected to a full geometry optimization to locate the global energy minimum conformation. This step is critical, as all subsequent properties must be calculated from this stable structure.

-

Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This analysis also yields the predicted infrared (IR) spectrum, which can be compared with experimental data for validation.[8]

-

Calculation of Molecular Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. Electronegative (red) regions indicate likely hydrogen bond acceptor sites, while electropositive (blue) regions suggest hydrogen bond donor or electrophilic sites.

-

Spectroscopic Prediction: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method for comparison with future experimental data.[9]

-

Caption: A standardized workflow for DFT calculations.

Predicted Quantum Chemical Properties

The following table summarizes the key quantitative data derived from the DFT calculations.

| Property | Predicted Value | Significance in Drug Design |

| HOMO Energy | Value (eV) | Relates to electron-donating ability; involved in charge-transfer interactions. |

| LUMO Energy | Value (eV) | Relates to electron-accepting ability; indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Value (eV) | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability.[4] |

| Dipole Moment | Value (Debye) | Measures molecular polarity, influencing solubility and membrane permeability. |

| Molecular Electrostatic Potential | Map Visualization | Identifies key sites for non-covalent interactions (H-bonding, electrostatic). |

Part II: Biological Interaction Potential - Molecular Docking Studies

Scientific Rationale

A molecule's therapeutic effect is contingent upon its ability to bind to a specific biological target, such as an enzyme or receptor. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[10][11] This allows us to rapidly screen for potential biological targets and generate hypotheses about the molecule's mechanism of action. Given that many pyridine derivatives exhibit kinase inhibitory activity, we will use a relevant kinase, such as Epidermal Growth Factor Receptor (EGFR), as a hypothetical target for this protocol.[12][13]

Methodology: Molecular Docking Simulation

This protocol provides a validated workflow for assessing the binding potential of our lead compound against a selected protein target.

-

Target Selection and Preparation:

-

A high-resolution crystal structure of the target protein (e.g., EGFR kinase domain) is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared using software like AutoDock Tools: water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

-

-

Ligand Preparation:

-

The DFT-optimized, low-energy 3D structure of this compound is used as the input ligand.

-

Gasteiger charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.

-

-

Grid Box Generation: A grid box is defined around the known active site of the protein. The dimensions of the box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.

-

Docking Execution: The docking simulation is performed using a validated algorithm like the Lamarckian Genetic Algorithm in AutoDock Vina.[14] The program will generate a series of possible binding poses, ranked by their predicted binding affinity.

-

Results Analysis and Validation:

-

The results are analyzed by examining the binding energy (in kcal/mol) of the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.[11]

-

The binding pose is visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) with active site residues. These interactions provide a chemical basis for the observed binding affinity.[10][11]

-

Caption: A streamlined workflow for molecular docking.

Predicted Binding Characteristics (Hypothetical)

This table illustrates how docking results would be presented for a hypothetical target.

| Parameter | Predicted Value | Interpretation |

| Binding Energy (ΔG) | -9.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibitory potential. |

| Inhibition Constant (Ki) | ~100 nM | The predicted concentration required to achieve 50% inhibition. |

| Key Interacting Residues | GLU116, GLY117 | Indicates specific amino acids forming hydrogen bonds or other key interactions.[10] |

| Binding Mode | Visualization | Shows the 3D orientation of the ligand within the protein's active site. |

Part III: Drug-Likeness Profile - In Silico ADMET Prediction

Scientific Rationale

High binding affinity alone does not make a successful drug. The molecule must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to be effective and safe in vivo.[15] Predicting these properties computationally in the early stages of discovery is essential for prioritizing candidates and minimizing late-stage failures, which saves significant time and resources.[3][16][17]

Methodology: ADMET Profiling

We utilize a suite of computational models, often available as web servers (e.g., SwissADME, pkCSM), to predict a comprehensive ADMET profile.[16][17]

-

Input: The SMILES (Simplified Molecular Input Line Entry System) string of the molecule is submitted to an ADMET prediction platform.

-

Physicochemical & Lipophilicity Analysis:

-

Key descriptors are calculated: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors, and rotatable bonds.

-

These values are checked against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[18]

-

-